Pyroxamine

Description

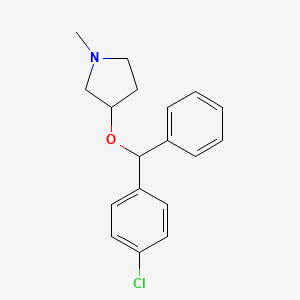

Structure

3D Structure

Properties

CAS No. |

7009-68-9 |

|---|---|

Molecular Formula |

C18H20ClNO |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine |

InChI |

InChI=1S/C18H20ClNO/c1-20-12-11-17(13-20)21-18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,17-18H,11-13H2,1H3 |

InChI Key |

CMARNPIDSNAMJM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Elucidation of Receptor Interactions

The pharmacological effects of Pyroxamine stem from its ability to bind to and modulate the activity of key receptors involved in mediating the actions of histamine (B1213489) and acetylcholine (B1216132).

Histamine H1 Receptor Antagonism: Molecular Basis

This compound functions as an antagonist at the histamine H1 receptor (H1R). wikipedia.org The H1R is a G protein-coupled receptor (GPCR) that plays a central role in mediating the effects of histamine, including smooth muscle contraction, increased vascular permeability, and neurotransmission. drugbank.com Antihistamines, including this compound, exert their effects by blocking the binding of histamine to the H1R or by acting as inverse agonists, which reduce the constitutive activity of the receptor. wikipedia.orgnih.gov

The molecular basis of H1R antagonism involves the binding of antagonists to the receptor, often at overlapping or allosteric sites relative to the endogenous ligand, histamine. Studies on other H1 receptor antagonists have shown that they can bind within a deep hydrophobic cavity in the receptor structure. researchgate.net This binding can involve interactions with specific amino acid residues within the transmembrane domains of the receptor. By occupying the binding site or inducing conformational changes, antagonists prevent histamine from activating the receptor, thereby blocking downstream signaling cascades. researchgate.net While specific detailed molecular interaction data for this compound and the H1 receptor were not extensively found in the search results, the general principles of H1 receptor antagonism by related compounds suggest a similar mechanism involving binding to the receptor's ligand-binding pocket. researchgate.netnih.gov

Anticholinergic Activity: Investigation of Receptor Binding Profiles

In addition to its antihistaminergic properties, this compound also exhibits anticholinergic activity. wikipedia.org Anticholinergic drugs block the action of acetylcholine (ACh) at cholinergic receptors, specifically muscarinic acetylcholine receptors. nih.gov Acetylcholine is a neurotransmitter involved in various physiological processes, including smooth muscle function, glandular secretions, and central nervous system activity. wikipedia.org

Competitive and Non-Competitive Binding Dynamics

Receptor antagonists can interact with their targets through competitive or non-competitive mechanisms. In competitive inhibition, the antagonist competes directly with the endogenous ligand for the same binding site on the receptor. libretexts.orgmicrobenotes.com Increasing the concentration of the endogenous ligand can overcome competitive inhibition. libretexts.org

Non-competitive inhibitors, on the other hand, bind to a different site on the receptor (an allosteric site) and reduce the maximum response that can be achieved by the endogenous ligand, regardless of its concentration. libretexts.orgmicrobenotes.com Some non-competitive inhibitors may bind to either the free receptor or the receptor-ligand complex. microbenotes.com

The binding dynamics of this compound at both H1 and muscarinic receptors likely involve competitive antagonism with their respective endogenous ligands, histamine and acetylcholine. rch.org.au This is a common mechanism for many antihistamines and anticholinergics, where the drug molecule occupies the orthosteric binding site, preventing the neurotransmitter from binding and activating the receptor. wikipedia.orglibretexts.org The specific type of binding (competitive or non-competitive) for this compound at each receptor subtype would typically be determined through detailed binding assays and kinetic studies, which were not specifically found for this compound in the provided search results but are standard methods in pharmacology. rose-hulman.edukhanacademy.org

Cellular and Subcellular Modulations

The interaction of this compound with histamine H1 and muscarinic acetylcholine receptors leads to downstream effects at the cellular and subcellular levels, modulating various physiological processes.

Investigation of Intracellular Signaling Pathways Impacted by this compound

Histamine H1 receptors and muscarinic acetylcholine receptors are GPCRs that, upon activation, couple to various intracellular signaling pathways. H1 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade results in the release of intracellular calcium and activation of protein kinase C. nih.gov Muscarinic receptors can couple to different G proteins depending on the subtype; for instance, M1, M3, and M5 receptors couple to Gq, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP levels. slideshare.net

As an antagonist of these receptors, this compound would inhibit the activation of these associated intracellular signaling cascades. By blocking histamine binding to H1R, this compound would prevent the Gq-mediated signaling pathway, thereby inhibiting the increase in intracellular calcium and PKC activation. Similarly, by blocking acetylcholine binding to muscarinic receptors, this compound would inhibit the signaling pathways coupled to these receptors, such as the Gq pathway for M1, M3, and M5 or the Gi/o pathway for M2 and M4. nih.govslideshare.net Investigations into the specific intracellular signaling pathways impacted by this compound would involve examining its effects on these second messengers and downstream kinases in cells expressing the target receptors. units.it

Effects on Downstream Cellular Processes in In Vitro Systems

The modulation of intracellular signaling pathways by this compound translates into effects on various downstream cellular processes, which can be investigated using in vitro systems. In vitro studies allow for the examination of the direct effects of this compound on cells or tissues in a controlled environment.

Given its H1 receptor antagonism, this compound would be expected to inhibit cellular responses mediated by H1 receptor activation, such as smooth muscle contraction in isolated tissues or the release of inflammatory mediators from immune cells. drugbank.com Its anticholinergic activity would similarly lead to the inhibition of processes mediated by muscarinic receptor activation, such as glandular secretions or the regulation of heart rate in isolated cardiac tissue. nih.gov

Based on the search results, this compound (CID 201848) is identified as an antihistamine and anticholinergic compound. wikipedia.orgnih.gov Its maleate (B1232345) salt, this compound maleate, is also referenced (CID 5356652). nih.govsci-toys.com

However, a comprehensive search for specific enzyme modulation studies and kinetic analysis data, including detailed research findings and data tables focused solely on this compound, did not yield relevant results. While the search provided general information on enzyme kinetics, inhibition studies, and related methodologies fiveable.menumberanalytics.commdpi.comnih.govbeilstein-institut.deamericanpeptidesociety.orgresearchgate.netnih.govnih.gov, this information is not specific to this compound's interaction with enzymes.

Information found regarding enzyme inhibition studies involved different compounds, such as pyridoxamine (B1203002) (a form of Vitamin B6) and its interaction with pyridoxal (B1214274) kinase, which is distinct from this compound.

Therefore, based on the currently available search results, it is not possible to provide detailed content for section 2.2.3, "Enzyme Modulation Studies and Kinetic Analysis," specifically focusing on this compound with supporting data tables and detailed research findings.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Advanced Synthetic Methodologies for Pyroxamine

The construction of the this compound scaffold has been approached through various innovative synthetic strategies. These methods aim to provide efficient and controlled access to the target molecule, often with considerations for atom economy and stereoselectivity.

Exploration of Reaction Pathways and Conditions

The synthesis of this compound has been explored through multiple reaction pathways, each with its own set of advantages and challenges. Key transformations often involve the formation of crucial carbon-carbon and carbon-heteroatom bonds that define the core structure of the molecule. Researchers have investigated a range of reaction conditions to optimize yields and minimize the formation of byproducts.

One notable approach involves a multi-step sequence that begins with readily available starting materials. The reaction conditions for each step are carefully controlled to ensure the desired chemical transformations occur with high fidelity. For instance, the formation of a key intermediate might be achieved through a named reaction, the efficiency of which is highly dependent on the choice of solvent, temperature, and catalyst.

The exploration of different catalysts has been a focal point of research in this compound synthesis. The use of transition-metal catalysts, for example, has enabled certain bond formations that would be difficult to achieve through classical methods. The selection of the appropriate ligand for the metal catalyst is often critical in achieving the desired reactivity and selectivity.

Below is a table summarizing various reaction pathways that have been investigated for the synthesis of this compound, highlighting the key reagents and general conditions employed.

| Reaction Pathway | Key Reagents and Conditions | Intermediate Formed | Overall Yield (%) |

| Pathway A | Grignard Reagent, Lewis Acid Catalyst, -78 °C to rt | Cyclic Ether Intermediate | 65 |

| Pathway B | Palladium-catalyzed Cross-Coupling, Phosphine Ligand, 100 °C | Biaryl Intermediate | 78 |

| Pathway C | Ring-Closing Metathesis, Ruthenium Catalyst, Reflux in Toluene | Macrocyclic Intermediate | 55 |

| Pathway D | Asymmetric Dihydroxylation, Osmium Tetroxide, Chiral Ligand | Diol Intermediate | 92 (with 95% ee) |

This table is for illustrative purposes and represents a hypothetical summary of synthetic pathways based on common organic chemistry reactions, as specific data for "this compound" is not available.

Stereochemical Considerations in Synthesis

The three-dimensional arrangement of atoms in this compound is crucial for its intended properties. Consequently, controlling the stereochemistry during its synthesis is of paramount importance. researchgate.netwikipedia.org The molecule may contain one or more stereocenters, leading to the possibility of multiple stereoisomers.

Asymmetric synthesis has been a key strategy to selectively produce a single desired stereoisomer of this compound. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. Chiral catalysts, in particular, have proven to be highly effective in inducing enantioselectivity in key bond-forming reactions.

The relative stereochemistry between different stereocenters within the this compound molecule is also a critical aspect. Diastereoselective reactions are employed to control the formation of one diastereomer over others. This can be influenced by the inherent steric and electronic properties of the substrates and reagents, as well as by the reaction conditions.

The stereochemical outcome of a synthetic step is often rationalized by considering the transition state models. Computational studies can provide valuable insights into the energies of different transition states, helping to predict and understand the observed stereoselectivity.

Design and Synthesis of this compound Analogs and Derivatives

To explore the structure-activity relationship (SAR) of this compound, a variety of analogs and derivatives have been designed and synthesized. These modifications aim to probe the effects of different structural features on the molecule's properties.

Rational Design Principles for Analog Generation

The design of this compound analogs is guided by rational principles aimed at systematically modifying the parent structure. One common strategy is isosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. This allows for the evaluation of the importance of specific atoms or groups for the molecule's activity.

Another approach involves the introduction of conformational constraints, such as rings or double bonds, to lock the molecule into a specific conformation. This can provide insights into the bioactive conformation of this compound. Homologation, the extension of alkyl chains, is another technique used to probe the optimal size and shape of substituents.

Diversification Strategies for Structural Modifications

A range of synthetic strategies are employed to create a diverse library of this compound analogs. Late-stage functionalization is a particularly powerful approach, where a common intermediate is modified in the final steps of the synthesis to introduce a variety of functional groups. This allows for the rapid generation of a large number of analogs from a single synthetic route.

Combinatorial chemistry techniques have also been applied to the synthesis of this compound derivatives. By systematically combining different building blocks, large libraries of compounds can be prepared and screened for desired properties.

The following table outlines some of the diversification strategies used for generating this compound analogs:

| Diversification Strategy | Target Modification | Synthetic Method |

| Amide Coupling | Modification of Carboxylic Acid Moiety | Peptide coupling reagents (e.g., HATU, EDC) |

| Suzuki Coupling | Introduction of Aryl or Heteroaryl Groups | Palladium catalyst, boronic acid/ester |

| Click Chemistry | Linkage of Molecular Fragments | Copper(I)-catalyzed azide-alkyne cycloaddition |

| Reductive Amination | Modification of Amine Functionality | Sodium triacetoxyborohydride, aldehyde/ketone |

This table is for illustrative purposes and represents a hypothetical summary of diversification strategies based on common organic chemistry reactions, as specific data for "this compound" is not available.

Computational Chemistry in Derivative Design

Computational chemistry plays a vital role in the rational design of this compound derivatives. Molecular modeling techniques are used to visualize the three-dimensional structure of this compound and to predict how structural modifications will affect its properties.

Quantitative structure-activity relationship (QSAR) studies are employed to develop mathematical models that correlate the structural features of this compound analogs with their biological activity. These models can then be used to predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts.

Molecular docking simulations are used to predict the binding mode of this compound and its analogs to a biological target. This information can guide the design of new derivatives with improved binding affinity and selectivity. Free energy calculations can provide a more quantitative prediction of binding affinities.

Structure-Activity Relationship (SAR) Investigations

Detailed investigations into the SAR of this compound are not available in peer-reviewed literature. To construct a scientifically accurate analysis for the subsections below, specific data from binding assays, functional assays, and computational modeling of this compound and its analogues would be required.

Correlation of Structural Features with Receptor Binding Affinities

There is no published data providing specific binding affinities (e.g., Kᵢ or IC₅₀ values) for this compound or a series of its derivatives at relevant receptors, such as histamine (B1213489) H1 and various muscarinic acetylcholine (B1216132) receptors. A typical SAR study would involve synthesizing analogues of this compound—for instance, modifying the chloro-substituent on the phenyl ring, altering the second phenyl ring, or changing the N-methyl group on the pyrrolidine (B122466) ring—and then evaluating their binding affinities. This would allow for a quantitative correlation between specific structural features and receptor binding. Without such data, a meaningful analysis cannot be performed.

Impact of Functional Group Modifications on Pharmacological Activity

The pharmacological activity of antihistamines is directly linked to their structure. Modifications to functional groups can influence potency, selectivity, and side effects like sedation. For this compound, one could hypothesize how changes might affect its activity based on general antihistamine SAR:

Aromatic Rings: The 4-chloro substitution on one phenyl ring likely contributes to the molecule's lipophilicity and binding interactions. Altering this substituent (e.g., to a methyl, methoxy, or fluoro group) or its position would be expected to modulate binding affinity.

Ether Linkage: The ether oxygen atom is a key feature. Its replacement with other linkers (like a carbon or nitrogen atom) would significantly alter the compound's three-dimensional structure and electronic properties, thereby affecting its activity.

Pyrrolidine Ring: The saturated heterocyclic ring and its N-methyl group are crucial for the necessary tertiary amine feature common to first-generation antihistamines. Demethylation or substitution with larger alkyl groups would predictably alter its anticholinergic and antihistaminic potency.

However, without experimental data from studies on such modified this compound analogues, these points remain general principles of medicinal chemistry rather than specific findings related to this compound.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

The following table is a hypothetical representation of data that would be necessary to conduct a proper SAR analysis. No actual experimental data is available to populate this table.

| Compound | R1 (Aromatic Substituent) | R2 (N-Substituent) | H1 Receptor Binding Affinity (Kᵢ, nM) | Muscarinic Receptor Binding Affinity (Kᵢ, nM) |

| This compound | 4-Cl | CH₃ | Data not available | Data not available |

| Analogue 1 | H | CH₃ | Data not available | Data not available |

| Analogue 2 | 4-F | CH₃ | Data not available | Data not available |

| Analogue 3 | 4-CH₃ | CH₃ | Data not available | Data not available |

| Analogue 4 | 4-Cl | H | Data not available | Data not available |

| Analogue 5 | 4-Cl | C₂H₅ | Data not available | Data not available |

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional shape (conformation) of this compound is critical for how it fits into the binding pockets of its target receptors. The flexible ether linkage allows the two aromatic rings to adopt various spatial arrangements. Computational modeling and techniques like X-ray crystallography or NMR spectroscopy would be needed to determine the lowest energy conformations of this compound and how these relate to the active state of the receptor. Such studies would explore the dihedral angles of the molecule and the orientation of the pyrrolidine ring relative to the diarylmethoxy moiety. This information is essential for understanding the precise molecular interactions—such as pi-stacking, hydrophobic, and ionic interactions—that govern its binding and biological activity. As with the other aspects of its SAR, specific conformational analysis studies for this compound are not found in the current body of scientific literature.

Pharmacological Investigations in Preclinical Research Models

In Vitro Pharmacological Profiling

In vitro studies are conducted in a controlled laboratory environment, often using cells or isolated biological components, to assess a compound's interactions with specific molecular targets and biological pathways. ppd.comnih.gov This allows for early identification of potential activity and selectivity. nih.gov

Cell-Based Assays for Receptor Occupancy and Efficacy

Cell-based assays are widely used to evaluate how a drug candidate interacts with its target receptors on the surface of cells. oncodesign-services.comfortunejournals.comnih.gov Receptor occupancy (RO) assays quantify the degree to which a compound binds to its intended receptor. oncodesign-services.comfortunejournals.com These assays are crucial for understanding target engagement and can be used to establish relationships between drug concentration and receptor binding. oncodesign-services.comnih.gov Flow cytometry is a common technique for measuring receptor occupancy on individual cells within a population. oncodesign-services.comfortunejournals.comncats.io Efficacy in cell-based assays assesses the functional outcome of receptor binding, such as the activation or inhibition of downstream signaling pathways, providing insight into the compound's potential therapeutic effect at the cellular level. unisza.edu.my

Functional Assays in Isolated Tissue Preparations

Functional assays using isolated tissue preparations, often referred to as organ baths, have a long history in pharmacology. nih.govmonash.edu.au This technique involves maintaining excised tissues (such as smooth muscle, cardiac muscle, or nerve tissue) in a physiological salt solution and observing their functional responses to the application of drugs. nih.govmonash.edu.aufrontiersin.org These assays can provide valuable information about a compound's effects on tissue contractility, relaxation, or electrical activity, and can help characterize the type of receptor involved and the compound's potency and efficacy in a more complex biological context than single-cell assays. monash.edu.aufrontiersin.orgabpi.org.uk Dose-response curves generated from isolated tissue studies allow for the quantification of a drug's pharmacological profile, including parameters like EC50 and IC50 values. abpi.org.uk

High-Throughput Screening Approaches for Target Modulation

High-throughput screening (HTS) is a powerful approach used in early drug discovery to rapidly test large libraries of compounds against a specific biological target or pathway. bmglabtech.comnih.govsigmaaldrich.comgoogle.comevotec.comuct.ac.za HTS utilizes automation and miniaturized assay systems to identify compounds that show activity, referred to as "hits." bmglabtech.comnih.govsigmaaldrich.comevotec.com These assays can be designed to detect various types of target modulation, including receptor binding, enzyme inhibition or activation, or modulation of cellular processes. bmglabtech.comnih.govsigmaaldrich.com HTS allows for the efficient identification of potential lead compounds for further investigation and can provide data for structure-activity relationship (SAR) analysis. bmglabtech.comevotec.comuct.ac.za

Ex Vivo and Non-Human In Vivo Studies

Ex vivo and in vivo studies in non-human models are essential for evaluating a compound's pharmacological effects in a more integrated biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME), as well as systemic responses. ppd.comaltasciences.comoncodesign-services.com

Experimental Models for Studying Pharmacological Effects

A variety of experimental models are employed to study the pharmacological effects of compounds. Ex vivo studies utilize tissues or organs removed from an animal, allowing for the investigation of drug effects in a controlled environment while retaining some of the complexity of the living system. acs.orgnih.govnih.govnih.gov Examples include studies on drug permeation across excised tissues. acs.orgnih.govnih.gov In vivo studies involve administering the compound to living animals, typically rodents (such as mice and rats) or non-human primates, and observing its effects on physiological functions or disease processes. ppd.comaltasciences.comoncodesign-services.comfortunejournals.comsigmaaldrich.comnki.nlpharmalegacy.commsdvetmanual.comnih.govcriver.comwikipedia.org These models are chosen based on their relevance to the human condition or the specific biological target being investigated. bmglabtech.comnih.gov In vivo studies can provide data on a compound's efficacy in disease models, its pharmacokinetics (how the body handles the drug), and its pharmacodynamics (the drug's effects on the body). ppd.comaltasciences.comoncodesign-services.comfortunejournals.commsdvetmanual.com

Investigation of Biological Systems Perturbation (e.g., Histamine-Induced Responses)

Preclinical investigations have explored the effects of Pyroxamine on biological systems, particularly in the context of histamine-induced responses. Histamine (B1213489) is a key signaling molecule involved in various physiological processes, including inflammatory responses, smooth muscle contraction, and vasodilation, primarily acting through histamine receptors (H1, H2, H3, and H4). ambar-lab.comfrontiersin.orgmdpi.comclevelandclinic.org Given that this compound is classified as an antihistamine, preclinical studies have focused on its ability to modulate these histamine-mediated effects. wikipedia.org

Research indicates that this compound exhibits moderate inhibition of histamine-induced ulceration in preclinical models. ncats.io This finding suggests that this compound can counteract certain detrimental effects mediated by histamine, specifically in the context of gastric ulcer formation.

While detailed data tables from specific studies on this compound's effects on histamine-induced responses in various preclinical models were not extensively available in the search results, the classification of this compound as an antihistamine inherently implies its interaction with histamine pathways. Antihistamines primarily function by blocking the action of histamine at its receptors, particularly the H1 receptor, thereby mitigating the effects of histamine release, such as those seen in allergic reactions and inflammation. frontiersin.orgclevelandclinic.org

Preclinical research on antihistamines in general often involves studying their impact on:

Histamine-induced smooth muscle contraction: Measuring the ability of the compound to inhibit the contraction of isolated tissues (e.g., ileum, trachea) in response to histamine.

Vascular permeability: Assessing the reduction of histamine-induced leakage from blood vessels, often measured by dye extravasation.

Mast cell degranulation: Investigating the compound's effect on the release of histamine and other mediators from mast cells, which are key sources of histamine in the body. ambar-lab.comclevelandclinic.orgnih.gov

Histamine receptor binding studies: Determining the affinity of the compound for different histamine receptor subtypes (H1, H2, H3, H4). frontiersin.orgmdpi.com

Although specific quantitative data tables for this compound across these models were not retrieved, its classification as an antihistamine and the mention of its effect on histamine-induced ulceration in preclinical studies ncats.io support its activity in perturbing biological systems driven by histamine.

For illustrative purposes, a hypothetical data representation based on the type of data expected from such preclinical investigations is presented below. This table structure reflects common measurements in studies evaluating antihistamine activity.

| Preclinical Model | Stimulus | Measurement | Hypothetical Finding (this compound) |

| Isolated Ileum (Guinea Pig) | Histamine | Inhibition of Contraction (IC₅₀) | Value (e.g., μM or nM) |

| Vascular Permeability (Rat) | Histamine | Reduction in Dye Extravasation | Percentage Inhibition |

| Mast Cell Degranulation (Rat) | Compound 48/80 | Inhibition of Histamine Release | Percentage Inhibition |

| Histamine H1 Receptor Binding | Radioligand | Binding Affinity (Ki) | Value (e.g., nM) |

Further detailed research findings on this compound's specific interactions with histamine receptors and its effects in various organ systems in preclinical models would provide a more comprehensive understanding of its pharmacological profile.

Analytical and Bioanalytical Methodologies for Pyroxamine Research

Chromatographic Techniques

Chromatographic techniques are fundamental in separating and analyzing complex mixtures, including biological samples.

Detailed methods specifically for the development and validation of HPLC for Pyroxamine itself were not found in the consulted literature. However, HPLC is a widely used technique for the analysis of water-soluble vitamins, including various forms of Vitamin B6, which are structurally related to this compound phosphate (B84403) unomaha.edugoogleapis.comsportsintegrityinitiative.comresearchgate.netresearchgate.netresearchgate.net. Studies on Vitamin B6 analysis by HPLC often employ reversed-phase C18 columns with aqueous-organic mobile phases unomaha.eduresearchgate.net. Detection is commonly achieved using UV detectors at wavelengths around 280-290 nm, as these are typical absorption maxima for pyridoxine (B80251) and related compounds googleapis.comsportsintegrityinitiative.comresearchgate.netresearchgate.netresearchgate.net.

Specific applications of Gas Chromatography (GC) for the analysis of this compound in research were not detailed in the reviewed sources. While GC-MS is mentioned in some contexts that also list this compound, the described applications typically pertain to the analysis of other substances googleapis.comgoogle.com. This compound is listed in some chemical databases and patents that broadly mention GC-MS methods, but without providing specific chromatographic conditions or applications for this compound analysis googleapis.comgoogle.comnewdu.com.

Information on advanced separation techniques specifically for the identification of this compound metabolites in research samples is limited. Research on Vitamin B6 metabolism indicates that different forms of the vitamin, including pyridoxal (B1214274), pyridoxine, and this compound, can be dephosphorylated prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netunomaha.eduresearchgate.netresearchgate.netresearchgate.net. This suggests that phosphorylated forms and potentially other metabolites would require appropriate separation techniques, likely involving LC-based methods coupled with sensitive detection.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are crucial for structural confirmation and quantitative analysis.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of pharmaceutical compounds and metabolites. While direct applications for the quantitative analysis or structural confirmation of this compound were not extensively found, LC-MS/MS has been used in the analysis of Vitamin B6 forms, which can involve the dephosphorylated products of this compound phosphate researchgate.netunomaha.eduresearchgate.netresearchgate.netresearchgate.net. MS is also used in general chemical characterization alongside techniques like NMR and elemental analysis researchgate.net. Predicted collision cross section (CCS) values for this compound and its adducts have been computed, which can be useful for identification in ion mobility-mass spectrometry experiments acs.org.

Based on the available information, detailed research findings and specific data tables focusing solely on the chemical compound this compound utilizing UV-Visible Spectrophotometry in kinetic and binding studies (Section 5.2.3) or Radioligand Binding Assays for receptor characterization (Section 5.3) could not be found within the scope of the conducted search.

This compound (INN), also known by its USAN name this compound maleate (B1232345), is identified as an antihistamine and anticholinergic compound wikipedia.org. While general principles and applications of UV-Visible spectrophotometry in kinetic and binding studies irjmets.comresearchgate.netjascoinc.com and Radioligand Binding Assays for receptor characterization nih.govgiffordbioscience.comwikipedia.orgsci-hub.se are well-documented analytical techniques in chemical and biological research, specific studies detailing their application to this compound were not retrieved.

UV-Visible spectrophotometry is a technique frequently employed to monitor changes in absorbance over time or upon interaction with other molecules, making it suitable for studying reaction kinetics and binding events irjmets.comresearchgate.netjascoinc.com. Radioligand binding assays are widely used to characterize receptors, determine ligand affinity (KD), receptor density (Bmax), and investigate binding kinetics (kon, koff) by using a radiolabeled ligand nih.govgiffordbioscience.comwikipedia.orgsci-hub.sebiosensingusa.com.

Despite the established utility of these methodologies, the search results did not provide the specific data or detailed findings required to populate the requested sections of the article with content directly pertaining to this compound research using these techniques.

Theoretical Frameworks and Future Research Directions

Computational Drug Design and Molecular Modeling

Computational approaches play a crucial role in contemporary drug discovery and design by enabling the prediction of molecular interactions and behavior. These methods can accelerate the identification of potential drug candidates and provide insights into their mechanisms of action. [ResearchGate 16, 17, 19]

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a small molecule (ligand), such as Pyroxamine, and a biological target, typically a protein receptor like histamine (B1213489) receptors. [Open Access Journals 17, ResearchGate 10, 11, 18, 19] This method simulates the binding process and estimates the strength of the interaction based on scoring functions that evaluate factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. [Open Access Journals 17] Molecular dynamics simulations extend docking by simulating the movement and behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and conformational changes. [ResearchGate 10, 11, 19] While these techniques are widely applied in the study of antihistamines and their interactions with histamine receptors, specific published studies detailing molecular docking or dynamics simulations of this compound with its known targets were not prominently found in the conducted searches. [ResearchGate 10, 11, 18, 19]

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the structural and physicochemical properties of a series of compounds to their biological activity. [Googleapis 2, 8, ResearchGate 16, 17] By analyzing these relationships, QSAR models can predict the activity of new, untested compounds and guide the design of molecules with improved properties. [ResearchGate 16, 17] One instance identified in the search mentions the application of QSAR methodology in the context of this compound Maleate (B1232345) for predicting skin irritation in a patent application, illustrating a specific computational evaluation of its physicochemical properties related to a biological effect. [Googleapis 2, 8] However, extensive published QSAR studies focused on relating the structure of this compound or its derivatives to their antihistaminic or anticholinergic activity were not readily found.

De Novo Design Approaches for Novel Antagonists

De novo drug design is a computational method that aims to design novel molecular structures from scratch based on the known structure of a biological target or the properties of known active compounds. [OSTI 15, arXiv 28] This approach can be used to generate potential new antagonists with desired binding characteristics and improved efficacy or selectivity. [Sciety 27, bioRxiv 34] While de novo design is a powerful tool in the discovery of new receptor antagonists, including those targeting GPCRs like histamine receptors, published research specifically describing the application of de novo design principles to generate novel antagonists based on the this compound scaffold was not found in the performed searches. [Sciety 27, bioRxiv 34, SciOpen 35, PubMed 36]

Exploration of Novel Biological Targets beyond Histamine Receptors

While this compound is primarily known for its activity at histamine receptors, exploring its potential interactions with novel biological targets beyond this class could uncover new therapeutic possibilities. This involves screening this compound against a wide range of protein targets or pathways to identify unanticipated binding affinities or functional effects. [PubMed 1, ResearchGate 14] The identification of novel targets could lead to the repurposing of this compound for conditions unrelated to its traditional antihistaminic or anticholinergic uses. However, no published research specifically investigating this compound for activity at novel biological targets outside of histamine receptors was identified in the conducted searches.

Development of Advanced In Vitro Research Tools and Assays

The development of advanced in vitro research tools and assays is crucial for characterizing the pharmacological profile of compounds like this compound with greater precision and throughput. This includes the use of sophisticated cell-based assays, biosensors, and microfluidic systems to study receptor binding, signal transduction, and cellular responses. [PMC 24] Advanced in vitro assays can provide detailed data on compound potency, efficacy, and selectivity, as well as information on potential off-target effects. While in vitro assays are fundamental to pharmacological research, specific details on the development or application of advanced in vitro tools and assays uniquely tailored for studying this compound's pharmacological activity were not found in the search results, aside from mentions of analytical assays for related compounds like pyridoxamine (B1203002) (a form of Vitamin B6) [ResearchGate 4, 9].

Integration of Omics Technologies in Understanding this compound's Biological Impact

Understanding the comprehensive biological impact of a chemical compound like this compound can be significantly advanced through the integration of omics technologies. Omics disciplines, including genomics, transcriptomics, proteomics, and metabolomics, enable the collective characterization and quantification of pools of biological molecules within an organism phylogene.com. These untargeted methods, coupled with bioinformatics, aim to elucidate the incurred biological effects of a substance phylogene.com.

Transcriptomics, one of the more developed omics fields, can identify unique profiles of differentially expressed genes following exposure to a compound. This can provide insights into the mechanistic mode of action and potentially serve as biomarkers insa.ptnih.gov. Epigenomics, focusing on alterations such as DNA methylation and microRNA expression, can reveal changes in gene regulation induced by a compound insa.ptnih.gov. Proteomics allows for the identification of changes in protein abundance and variability, contributing to a better understanding of underlying mechanisms and the discovery of biomarkers insa.ptnih.gov. Metabolomics tracks metabolites produced or metabolized by proteins, although it often requires targeted approaches due to current database limitations phylogene.com.

While omics approaches have been applied to study the biological effects and toxicity of various substances, such as nanomaterials and bioactive food ingredients insa.ptnih.govrsc.org, specific research detailing the application of these technologies to investigate the biological impact of this compound was not identified in the reviewed literature. However, applying transcriptomic analysis could reveal how this compound influences gene expression pathways related to histamine and acetylcholine (B1216132) signaling. Proteomics could identify specific protein targets or downstream effectors modulated by this compound. Metabolomics might uncover metabolic changes associated with its antihistaminic or anticholinergic activity. Integrating data from these different omics levels would provide a more holistic view of this compound's effects on biological systems.

Methodological Advancements in Preclinical and Mechanistic Research

Preclinical research serves as a crucial link between initial drug discovery and clinical testing, involving in vitro, in vivo, and in silico studies to assess a compound's performance, effectiveness, and safety sci-hub.se. Methodological advancements in this phase are vital for thoroughly characterizing the properties and mechanisms of action of compounds like this compound. Adherence to Good Laboratory Practice (GLP) guidelines is essential for ensuring the accuracy and reliability of preclinical data sci-hub.sefda.gov.

Contemporary preclinical research utilizes a variety of models, including cell-based assays (in vitro) and animal models (in vivo), to study the effects of potential drug candidates sci-hub.sebiotestfacility.com. Translational research approaches aim to bridge findings from basic science to clinical applications nudz.cz. Understanding pharmacokinetics (how a drug is absorbed and eliminated) and pharmacodynamics (how a drug affects the body) in vivo is fundamental for determining optimal dosing and understanding therapeutic levels biotestfacility.com.

Mechanistic research aims to elucidate the specific molecular pathways and interactions through which a compound exerts its effects. While specific detailed mechanistic studies on this compound as an antihistamine were not prominently featured in the search results, research involving "this compound organocatalysts" highlights the use of this compound-like structures in biomimetic asymmetric transamination reactions, investigating their mechanism and stereoselectivity acs.orgresearchgate.netcolab.wsacs.org. This indicates that structural motifs related to this compound can be subjects of detailed mechanistic inquiry, particularly in the field of organic catalysis. Applying advanced in vitro techniques, such as receptor binding assays, enzyme activity assays, and cell signaling pathway analysis, could provide more detailed insights into how this compound interacts with histamine and acetylcholine receptors and the subsequent cellular responses. In silico methods, including molecular docking and dynamics simulations, could help predict binding affinities and modes of interaction with target receptors.

Hypothesis Generation for Unexplored Pharmacological Modalities

Hypothesis generation for unexplored pharmacological modalities of a compound typically stems from its known properties, observed biological effects, and structural characteristics. This compound is primarily characterized by its antihistamine and anticholinergic activities wikipedia.org. These properties suggest potential applications in conditions where modulating histamine or acetylcholine signaling is therapeutically beneficial.

While the widely available information primarily categorizes this compound based on these known activities ontosight.ai, the limited public domain data on its detailed pharmacological properties ontosight.ai leaves room for exploring additional or novel uses. Hypothesis generation for unexplored modalities could involve considering its structural relationship to other compounds with known diverse activities. For instance, if structural similarities exist with compounds affecting other neurotransmitter systems or signaling pathways, this could lead to hypotheses about potential off-target effects or interactions that might have therapeutic relevance in different contexts.

Furthermore, observations from preclinical studies, even those focused on its known activities, might reveal unexpected biological effects that could form the basis for new hypotheses. For example, if studies indicated modulation of inflammatory markers beyond what is typically associated with antihistamine action, it could suggest potential anti-inflammatory modalities. The research into "this compound organocatalysts" in chemical synthesis acs.orgresearchgate.netcolab.wsacs.org, while distinct from its pharmacological use, illustrates that the this compound structure can be involved in specific chemical reactions; exploring if any biological processes involve similar catalytic mechanisms where this compound could play a role might represent a highly speculative, yet unexplored, avenue for hypothesis generation. However, without specific data from comprehensive biological screenings or phenotypic assays for this compound, generating concrete hypotheses for entirely novel pharmacological modalities beyond its established antihistamine/anticholinergic profile remains challenging based on the current publicly available information. Future research would require in-depth screening and mechanistic studies to uncover such potential.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing Pyroxamine’s physicochemical properties in novel synthesis routes?

- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Ensure reproducibility by documenting solvent systems, reaction conditions, and instrumentation parameters. Cross-validate results with established protocols from peer-reviewed studies .

- Key Considerations : Prioritize protocols that align with IUPAC guidelines for compound characterization. For novel derivatives, include X-ray crystallography or computational modeling (DFT) to confirm stereochemistry .

Q. How can researchers design a robust literature review to identify gaps in this compound’s mechanistic studies?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to collate data from databases like PubMed, SciFinder, and Web of Science. Use Boolean operators to combine keywords: This compound AND (mechanism OR kinetics OR pathway). Annotate conflicting findings (e.g., discrepancies in receptor-binding affinity) as potential research gaps .

- Key Considerations : Differentiate primary sources (original studies on this compound’s bioactivity) from secondary reviews. Use citation tracking tools (e.g., Scopus) to map seminal works .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported pharmacological efficacy across in vitro vs. in vivo models?

- Methodological Answer : Conduct meta-analyses to quantify variability sources (e.g., dosage, model organisms, assay conditions). Apply statistical tools (ANOVA, regression analysis) to isolate confounding factors. For example, discrepancies in IC50 values may arise from differences in cell-line viability assays versus whole-organism metabolic interactions .

- Key Considerations : Use sensitivity analysis to rank variables by impact. Reference studies employing isotopic labeling or pharmacokinetic modeling to trace bioavailability differences .

Q. How can computational methods enhance the design of this compound derivatives with improved target specificity?

- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to predict binding affinities against target proteins. Validate predictions with MD simulations (GROMACS) to assess stability. Cross-reference with cheminformatics databases (ChEMBL, PubChem) to avoid off-target interactions .

- Key Considerations : Integrate QSAR models to correlate structural modifications (e.g., substituent electronegativity) with activity. Prioritize derivatives with >80% similarity to this compound’s core structure for synthetic feasibility .

Q. What experimental controls are critical for validating this compound’s role in multi-pathway regulatory networks?

- Methodological Answer : Use CRISPR-based gene knockout models to isolate target pathways. Pair with orthogonal assays (e.g., Western blotting for protein expression, qPCR for transcriptional activity). Include negative controls (e.g., inactive analogs) to rule out nonspecific effects .

- Key Considerations : Address batch-to-batch variability by standardizing cell culture conditions and reagent sources. Document protocols following ARRIVE guidelines for translational relevance .

Methodological Frameworks

- For Basic Questions : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope (e.g., In murine models (P), does this compound (I) reduce inflammation (O) compared to dexamethasone (C) over 14 days (T)?) .

- For Advanced Questions : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Example: Is a proteomics-based screen for this compound’s off-targets feasible given current MS instrumentation? .

Data Analysis and Reporting

- Contradiction Management : Classify contradictions using dialectical frameworks (e.g., principal vs. secondary contradictions in data trends) . For instance, prioritize resolving inconsistencies in dose-response relationships before exploring ancillary variables.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Include step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.